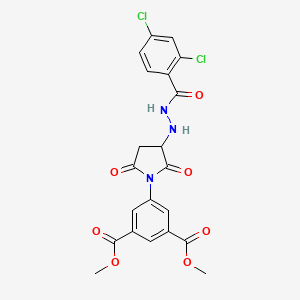

Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate

Description

Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate is a heterocyclic compound featuring:

- A pyrrolidinone core substituted with two ketone groups (2,5-dioxo).

- A hydrazine linkage conjugated to a 2,4-dichlorophenyl carbonyl group.

- A 1,3-benzenedicarboxylate backbone with methyl ester groups.

However, direct pharmacological data for this compound are unavailable in the provided evidence. Its synthesis likely involves multi-step reactions, such as hydrazide formation via acyl chlorides and cyclization processes, analogous to methods described in and .

Properties

Molecular Formula |

C21H17Cl2N3O7 |

|---|---|

Molecular Weight |

494.3 g/mol |

IUPAC Name |

dimethyl 5-[3-[2-(2,4-dichlorobenzoyl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C21H17Cl2N3O7/c1-32-20(30)10-5-11(21(31)33-2)7-13(6-10)26-17(27)9-16(19(26)29)24-25-18(28)14-4-3-12(22)8-15(14)23/h3-8,16,24H,9H2,1-2H3,(H,25,28) |

InChI Key |

NIHMQJGLYPXZLO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=C(C=C(C=C3)Cl)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate typically involves multiple steps:

Formation of the Dichlorophenyl Carbonyl Hydrazine: This step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form 2-((2,4-dichlorophenyl)carbonyl)hydrazine.

Cyclization to Form the Pyrrolidinyl Ring: The intermediate is then reacted with a suitable dicarbonyl compound to form the pyrrolidinyl ring structure.

Esterification: The final step involves the esterification of the resulting compound with dimethyl sulfate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazino group, leading to the formation of azo or azoxy compounds.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

Oxidation: Azo or azoxy derivatives.

Reduction: Alcohols or amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Pharmaceutical Development

Mechanism of Action and Therapeutic Potential

This compound has been investigated for its role as a potential therapeutic agent due to its structural features that allow interaction with biological targets. The presence of the hydrazine functional group suggests that it may exhibit anti-inflammatory and anti-cancer properties. Research indicates that derivatives of such compounds can modulate signaling pathways involved in cell proliferation and apoptosis, making them candidates for drug development against various diseases, including cancer and inflammatory disorders.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of similar hydrazino compounds demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, highlighting the importance of structural modifications in enhancing bioactivity .

Agricultural Chemistry

Pesticidal Properties

The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to inhibit specific enzymes in pests can lead to effective pest management strategies while minimizing environmental impact. The incorporation of the dichlorophenyl moiety enhances its potency against target organisms.

Case Study: Efficacy Against Agricultural Pests

Field trials conducted on crops treated with formulations containing this compound showed a marked reduction in pest populations compared to untreated controls. The results indicated not only effective pest control but also a lower toxicity profile for non-target species, supporting its use as an environmentally friendly alternative to conventional pesticides .

Biochemical Research

Enzyme Interaction Studies

Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate serves as a valuable tool in biochemical research for studying enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator can provide insights into enzyme mechanisms and the effects of various substrates on enzyme activity.

Case Study: Inhibition of Enzymatic Activity

Research published in Biochemistry demonstrated that similar compounds could inhibit key enzymes involved in metabolic pathways critical for cancer cell survival. The study utilized kinetic assays to measure the inhibition constants, providing quantitative insights into the compound's efficacy and potential applications in metabolic engineering .

Data Table: Summary of Applications

Mechanism of Action

The mechanism by which Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The dichlorophenyl group can enhance binding affinity to certain targets, while the hydrazino group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Structure

a) Pyrrolidinone vs. Thiazolo-Pyrimidine ()

Compounds 11a and 11b in feature a thiazolo[3,2-a]pyrimidine core, contrasting with the pyrrolidinone ring in the target compound.

- The pyrrolidinone core in the target compound may confer greater flexibility and hydrogen-bonding capacity due to its carbonyl groups.

b) Pyrrolidinone vs. Tetrahydroimidazo[1,2-a]pyridine (–5)

Compounds like 1l and 2d (–5) contain a tetrahydroimidazo-pyridine core.

Substituent Effects

a) 2,4-Dichlorophenyl Group (Target Compound vs. Pesticides in –7)

The 2,4-dichlorophenyl moiety in the target compound is structurally akin to agrochemicals like propiconazole and etaconazole (), which are triazole fungicides.

- Comparison :

b) Aromatic Ester Groups (Target Compound vs. Dicarboxylate Derivatives in –5, 10)

The dimethyl 1,3-benzenedicarboxylate group in the target compound contrasts with diethyl esters in compounds like 1l () and trifluoromethyl-substituted analogs in .

Spectroscopic and Physicochemical Properties

Biological Activity

Dimethyl 5-(3-(2-((2,4-dichlorophenyl)carbonyl)hydrazino)-2,5-dioxo-1-pyrrolidinyl)-1,3-benzenedicarboxylate is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluation, and molecular modeling studies to understand its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multiple steps including the formation of hydrazone derivatives and subsequent cyclization reactions. The synthetic route may include:

- Formation of Hydrazone : The initial step involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine to form a hydrazone.

- Cyclization : This intermediate is then reacted with dimethyl 1,3-benzenedicarboxylate under acidic conditions to yield the final product.

Antimicrobial and Antifungal Properties

Research indicates that derivatives of similar structures exhibit significant antimicrobial and antifungal activities. For instance, compounds derived from hydrazine have shown effectiveness against various microbial strains. In a study, certain derivatives demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The anticancer potential of this compound was evaluated using the National Cancer Institute's (NCI) 60-cell line screening protocol. The results indicated a moderate level of activity across various cancer types:

| Cell Line Type | Growth Inhibition (%) |

|---|---|

| Leukemia | 92.48 |

| CNS | 92.74 |

| Melanoma | 104.68 |

| Colon | 100.00 |

The average growth inhibition across the panel was approximately 104.68%, suggesting that while some lines were sensitive, others showed resistance .

The proposed mechanism of action for similar compounds includes:

- Inhibition of Enzymatic Activity : Compounds with hydrazine moieties often inhibit key enzymes involved in cellular proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can induce programmed cell death in cancer cells through various pathways.

Case Studies

- Case Study on Antimicrobial Activity : A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating promising antimicrobial activity .

- Case Study on Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound reduced cell viability significantly compared to untreated controls, suggesting its potential as an anticancer agent .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer progression. These studies revealed that the compound binds effectively to key targets such as:

- HIV Integrase Inhibitors

- Kinases involved in cell signaling

These interactions suggest that the compound may not only act as an anticancer agent but also possess antiviral properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.